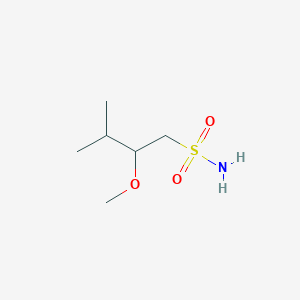
2-Methoxy-3-methylbutane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-methylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methoxy and methyl-substituted butane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methylbutane-1-sulfonamide typically involves the reaction of 2-Methoxy-3-methylbutane with a sulfonamide reagent under controlled conditions. One common method includes the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-Methoxy-3-methylbutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学的研究の応用
2-Methoxy-3-methylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methoxy-3-methylbutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide drugs, which act by inhibiting dihydropteroate synthetase, an enzyme involved in folic acid synthesis.
類似化合物との比較
Similar Compounds
- 3-Methoxy-3-methylbutane-1-sulfonamide
- 2-Methoxy-3-methylbutane
- Sulfanilamide
Uniqueness
2-Methoxy-3-methylbutane-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
特性
分子式 |
C6H15NO3S |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
2-methoxy-3-methylbutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-5(2)6(10-3)4-11(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) |
InChIキー |
HHQPOTLYWHDKIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CS(=O)(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



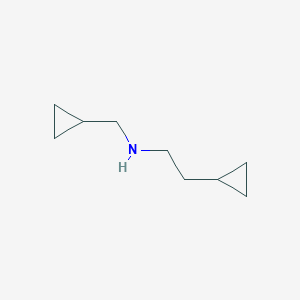
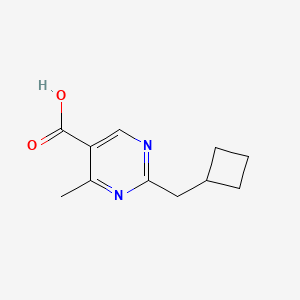
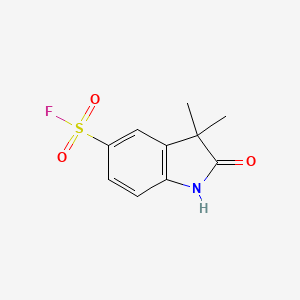
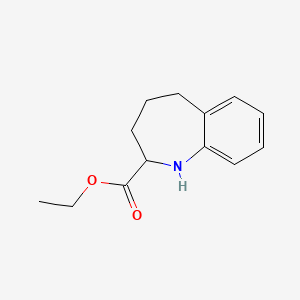
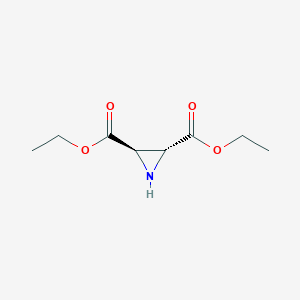
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13179022.png)
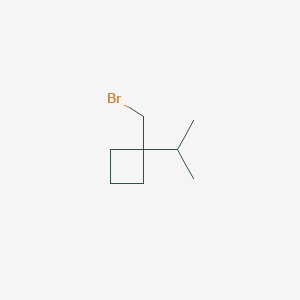
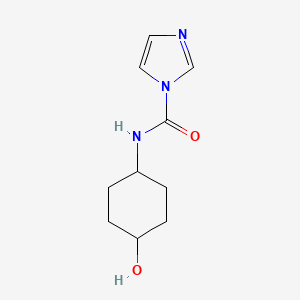
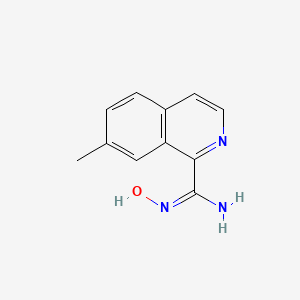
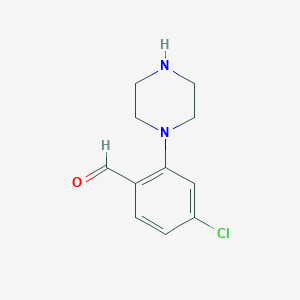
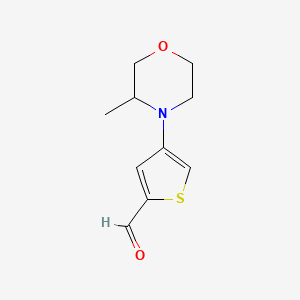

![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)
